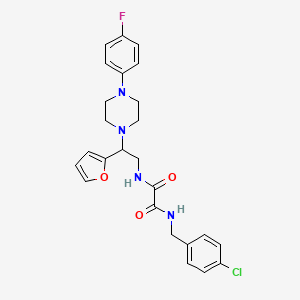![molecular formula C17H14F3NO2 B2759156 2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone CAS No. 2034559-37-8](/img/structure/B2759156.png)
2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone is a useful research compound. Its molecular formula is C17H14F3NO2 and its molecular weight is 321.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of related compounds by setting the relative stereochemistry in the addition of specific derivatives to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This synthesis pathway exhibits excellent diastereoselection and involves a diastereomeric salt resolution process for establishing absolute stereochemistry (Butters et al., 2001).
- Research on the synthesis of fluorine-containing compounds, such as 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles, has shown promising antibacterial and antifungal activities. This includes the development of novel compounds with specific fluorine substitutions that enhance their antimicrobial efficacy (Gadakh et al., 2010).
Antimicrobial and Antifungal Activities
- Fluorine substitution in benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution has been explored for creating fluorophores with enhanced photostability and improved spectroscopic properties. This method provides access to a wide variety of novel fluorinated compounds with potential applications in biological imaging and spectroscopy (Woydziak et al., 2012).
Novel Compound Formation
- The formation of novel compounds, such as oxepins and dibenzodiazepinones, through specific synthetic pathways demonstrates the versatility of fluorinated compounds in producing diverse molecular structures with potential pharmacological applications. These studies illustrate the synthetic routes and structural characterizations of these unique compounds (Parlow, 1995).
Photostability and Spectroscopic Properties
- The selective electrochemical aromatic fluorination of compounds like acetophenone and benzophenone has been studied for obtaining fluorinated products with specific isomer distributions. This research highlights the influence of fluorination on the physical and chemical properties of aromatic compounds (Shainyan et al., 2003).
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-13-3-4-16-12(7-13)10-21(5-6-23-16)17(22)8-11-1-2-14(19)9-15(11)20/h1-4,7,9H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYLDYFBSITFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
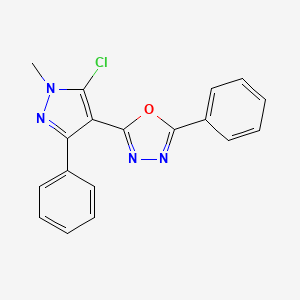
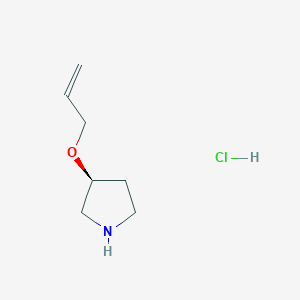
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)
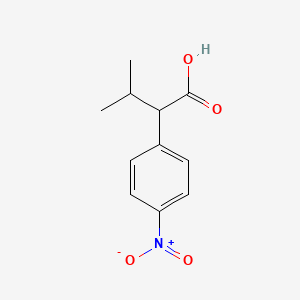
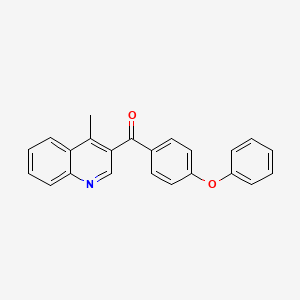
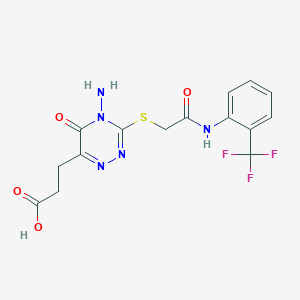
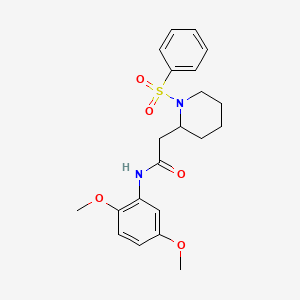
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)
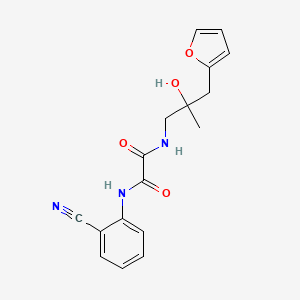
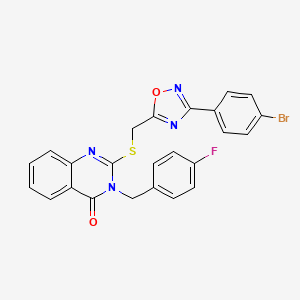
![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)
